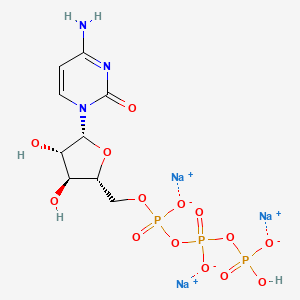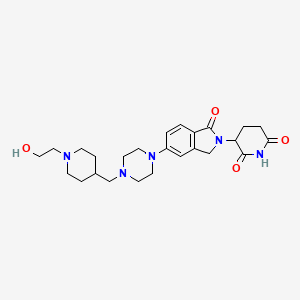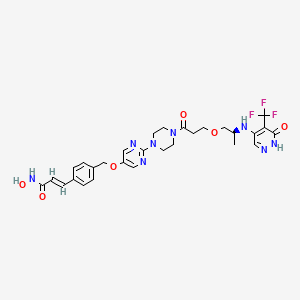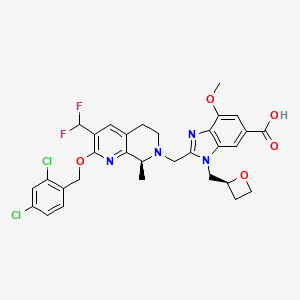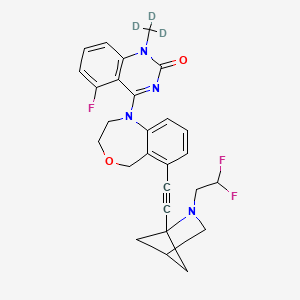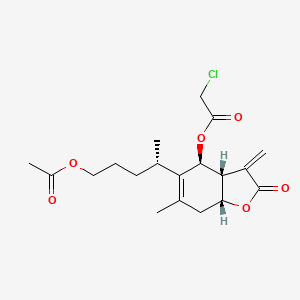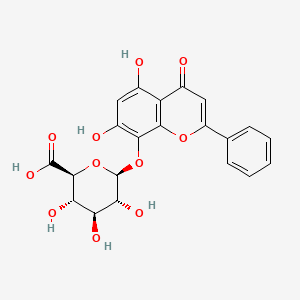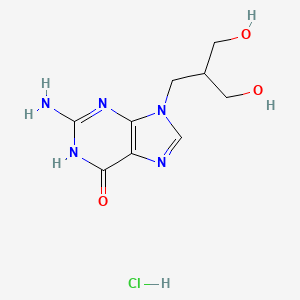
Tiviciclovir (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its role as a hepatitis B virus inhibitor . This compound is used extensively in scientific research due to its antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tiviciclovir (hydrochloride) are not explicitly detailed in available literature. Typically, the production of antiviral agents involves large-scale chemical synthesis followed by rigorous purification processes to ensure high purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Tiviciclovir (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can alter the compound’s structure.
Reduction: This reaction involves the gain of electrons, potentially modifying the compound’s antiviral properties.
Substitution: This reaction involves the replacement of one functional group with another, which can impact the compound’s activity.
Common Reagents and Conditions
Common reagents used in the reactions of Tiviciclovir (hydrochloride) include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions are typically modified guanosine analogs with altered antiviral properties. These modifications can enhance or reduce the compound’s efficacy against hepatitis B virus.
Scientific Research Applications
Tiviciclovir (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of guanosine analogs in various chemical reactions.
Biology: Employed in research to understand the mechanisms of viral inhibition and the role of guanosine analogs in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating hepatitis B and other viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
Mechanism of Action
Tiviciclovir (hydrochloride) exerts its antiviral effects by inhibiting the replication of hepatitis B virus. It acts as a guanosine analog, interfering with the viral DNA polymerase enzyme, which is essential for viral replication. This inhibition prevents the virus from multiplying and spreading within the host .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another guanosine analog used to treat herpes infections.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness of Tiviciclovir (hydrochloride)
Tiviciclovir (hydrochloride) is unique due to its specific activity against hepatitis B virus. Unlike other guanosine analogs, it has been shown to be particularly effective in inhibiting this virus, making it a valuable compound in antiviral research and therapy .
Properties
Molecular Formula |
C9H14ClN5O3 |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C9H13N5O3.ClH/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16;/h4-5,15-16H,1-3H2,(H3,10,12,13,17);1H |
InChI Key |
JODBQWKNQLOGAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


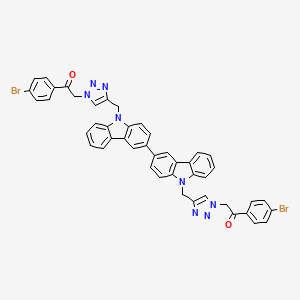
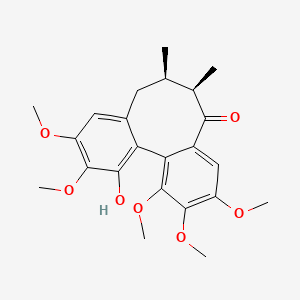
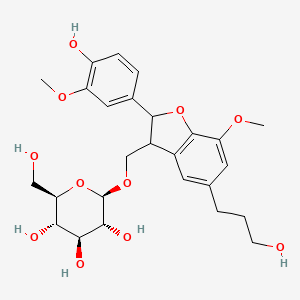
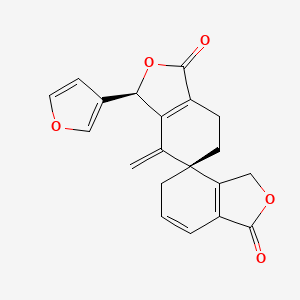
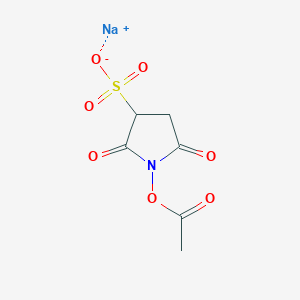
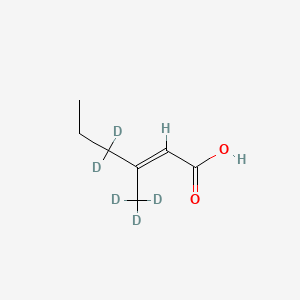
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)
